

# Application Notes: Immunohistochemical Staining of CD34 in Formalin-Fixed, Paraffin-Embedded Tissues

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## Compound of Interest

Compound Name: CD-349

Cat. No.: B1668756

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## Introduction

CD34 is a transmembrane phosphoglycoprotein expressed on the surface of hematopoietic stem and progenitor cells, endothelial progenitor cells, and vascular endothelial cells.[1][2][3][4] This makes it an invaluable marker in both research and clinical diagnostics for identifying and characterizing these cell populations. In immunohistochemistry (IHC), anti-CD34 antibodies are used to visualize blood vessels (angiogenesis), quantify microvessel density, and identify certain soft tissue tumors like gastrointestinal stromal tumors (GIST) and angiosarcomas.[1][5] This document provides a detailed protocol for the successful immunohistochemical staining of CD34 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

## Principle of the Method

The protocol employs an indirect immunoperoxidase method. Following tissue section preparation and antigen retrieval, a primary antibody specific to the CD34 protein is applied. A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then used to bind to the primary antibody.[6] Finally, a chromogenic substrate (e.g., DAB) is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization under a microscope.[6]

## Experimental Protocol

This protocol outlines the complete workflow for CD34 staining in FFPE tissue sections, from deparaffinization to final mounting.

## 1. Materials and Reagents

- FFPE tissue sections (3-5 µm thick) on positively charged slides[6]
- Xylene
- Ethanol (100%, 95%, 75%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Tris-EDTA pH 9.0 or Citrate Buffer pH 6.0)
- Hydrogen Peroxide (3% H<sub>2</sub>O<sub>2</sub>)[6][7]
- Blocking Buffer (e.g., Normal serum from the same species as the secondary antibody)[8]
- Primary Antibody: Mouse or Rabbit anti-Human CD34 monoclonal antibody
- HRP-conjugated Secondary Antibody (anti-mouse or anti-rabbit)
- DAB (3,3'-Diaminobenzidine) chromogen substrate kit
- Hematoxylin counterstain
- Mounting Medium

## 2. Deparaffinization and Rehydration

Proper deparaffinization is crucial for ensuring reagents can access the tissue.[9]

Step	Reagent	Duration	Repeats
1	Xylene	5 minutes	2-3 times
2	100% Ethanol	3 minutes	2 times
3	95% Ethanol	3 minutes	2 times
4	75% Ethanol	3 minutes	1 time
5	Deionized Water	5 minutes	2 times

### 3. Antigen Retrieval

Formalin fixation creates protein cross-links that can mask the antigenic epitope of CD34.[\[10\]](#)  
[\[11\]](#)[\[12\]](#) Heat-Induced Epitope Retrieval (HIER) is essential to break these cross-links and allow for antibody binding.[\[8\]](#)[\[10\]](#)[\[13\]](#)

Method	Buffer	Temperature	Duration
HIER	Tris-EDTA Buffer, pH 9.0	95-100°C	15-20 minutes
(Recommended)	or		
Citrate Buffer, pH 6.0	95-100°C	15-20 minutes	

#### Procedure:

- Pre-heat the antigen retrieval solution in a pressure cooker, water bath, or steamer.
- Immerse the slides in the heated solution and incubate for the specified time.[\[6\]](#)[\[11\]](#)
- Allow the slides to cool down to room temperature (approx. 20-30 minutes) before proceeding.[\[5\]](#)[\[11\]](#)
- Rinse slides with a wash buffer (e.g., PBS).

### 4. Immunohistochemical Staining

This series of steps involves blocking endogenous enzymes, applying antibodies, and developing the signal. Ensure slides do not dry out at any point during the procedure.<sup>[9][14]</sup>

Step	Reagent/Procedure	Incubation Time	Temperature
1. Peroxidase Block	3% Hydrogen Peroxide	10-15 minutes	Room Temp
2. Wash	Wash Buffer (PBS/TBS)	5 minutes	Room Temp
3. Blocking	Normal Serum	20-30 minutes	Room Temp
4. Primary Antibody	Anti-CD34 (Diluted 1:50 - 1:5000)	30-60 minutes	Room Temp
5. Wash	Wash Buffer (PBS/TBS)	5 minutes (x2)	Room Temp
6. Secondary Antibody	HRP-conjugated secondary Ab	20-30 minutes	Room Temp
7. Wash	Wash Buffer (PBS/TBS)	5 minutes (x2)	Room Temp
8. Signal Development	DAB Substrate Solution	5-10 minutes	Room Temp
9. Rinse	Deionized Water	2 minutes	Room Temp

## 5. Counterstaining, Dehydration, and Mounting

Counterstaining provides contrast to the specific staining, allowing for better visualization of tissue morphology.

Step	Reagent	Duration
1	Hematoxylin	1-5 minutes
2	Running Tap Water Rinse	5-10 minutes
3	75% Ethanol	2 minutes
4	95% Ethanol	2 minutes
5	100% Ethanol	2 minutes (x2)
6	Xylene	5 minutes (x2)
7	Mounting	Apply coverslip with mounting medium

### Expected Results

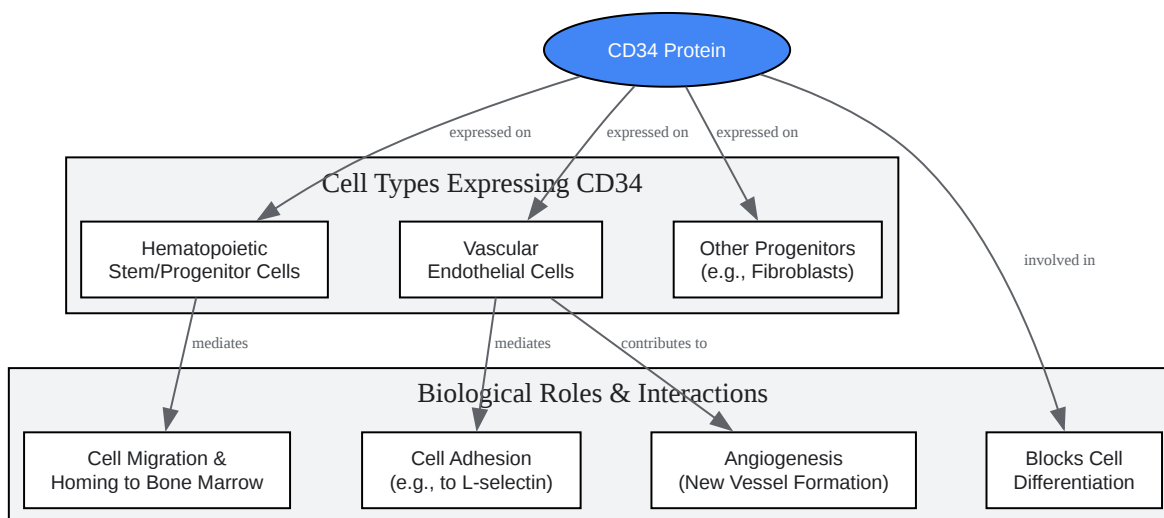
Positive CD34 staining will appear as a brown precipitate (using DAB) localized to the cell surface/cytoplasm.[7] Endothelial cells lining blood vessels should show strong, distinct staining. Hematopoietic stem cells in bone marrow will also be positive. The specific tissue morphology will be stained blue/purple by the hematoxylin counterstain.

## Visualizations



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Caption: A flowchart illustrating the major steps of the CD34 immunohistochemistry protocol.



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